Mechanistic Differentiation: Direct Covalent Binding to Ubc13 Active Site vs. Indirect PPI Inhibitors
NSC697923 acts as a direct, covalent inhibitor of the Ubc13 enzyme. X-ray crystallography reveals it forms a covalent adduct with the catalytic Cys87 residue, exploiting a binding groove unique to Ubc13 [1]. This is in direct contrast to C25-140, a 'first-in-class' inhibitor of the TRAF6-Ubc13 interaction [2]. C25-140 does not directly inhibit the Ubc13 enzyme but rather disrupts the protein-protein interaction between TRAF6 and Ubc13, a different and upstream mechanism [2].
| Evidence Dimension | Inhibitory Mechanism and Molecular Target |
|---|---|
| Target Compound Data | Covalent adduct formation with Ubc13 catalytic Cys87 residue [1]. |
| Comparator Or Baseline | C25-140: Binds TRAF6 and blocks TRAF6-Ubc13 interaction [2]. |
| Quantified Difference | Direct enzyme inhibition vs. upstream PPI disruption. |
| Conditions | X-ray crystallography, in vitro binding assays. |
Why This Matters
The direct, covalent inhibition of Ubc13 provides a more defined and potentially more potent mechanism for blocking K63-linked ubiquitination, which is critical for studies requiring specific ablation of Ubc13 catalytic activity.
- [1] Hodge CD, Edwards RA, Markin CJ, et al. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting. ACS Chem Biol. 2015;10(7):1718-1728. View Source
- [2] Brenke JK, Popowicz GM, Schorpp K, et al. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity. J Biol Chem. 2018;293(30):11810-11820. View Source
